4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
CAS No.: 133440-66-1
Cat. No.: VC21249614
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133440-66-1 |
|---|---|
| Molecular Formula | C14H10N2O4 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19) |
| Standard InChI Key | MEGSOOFTLVZOBY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid is a heterocyclic organic compound featuring a benzoxazole core structure with multiple functional groups. The compound is identified by CAS registry number 133440-66-1, which uniquely distinguishes it in chemical databases and literature . The molecular structure consists of a benzoxazole ring system substituted with an amino group and a hydroxyl group at the 5 and 6 positions, respectively, while the 2-position is connected to a benzoic acid moiety. This arrangement of functional groups creates a molecule with interesting electronic distribution and potential hydrogen bonding capabilities.
The compound belongs to the benzoxazole family, a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of both amino and hydroxyl groups on the benzoxazole ring likely contributes to its ability to form hydrogen bonds, while the carboxylic acid group provides additional sites for potential interactions. These structural features may influence the compound's solubility profile, reactivity patterns, and potential biological activities.
Nomenclature and Identification
The systematic IUPAC name for this compound is 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid, which describes the exact arrangement of functional groups and structural components . The compound's molecular formula is C₁₄H₁₀N₂O₄, corresponding to its structural composition of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . This formula reflects the presence of the benzoxazole core, the amino and hydroxyl substituents, and the carboxylic acid group.
Physicochemical Properties
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid possesses a range of physicochemical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications, handling requirements, and reactivity patterns. The molecular weight of the compound is 270.24 g/mol, which places it in the mid-range of organic molecules commonly used in pharmaceutical and chemical research .
The compound has a relatively high boiling point of 506.7°C at 760 mmHg, indicating strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities through its functional groups . Its density is 1.517 g/cm³, which is typical for complex heterocyclic organic compounds with multiple functional groups . The flash point of 260.2°C suggests that the compound has low volatility and is relatively stable at room temperature, making it safer to handle than more volatile organic compounds .
Physical Properties Table
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₄ | - |
| Molecular Weight | 270.24 | g/mol |
| Density | 1.517 | g/cm³ |
| Boiling Point | 506.7 | °C at 760 mmHg |
| Flash Point | 260.2 | °C |
| Exact Mass | 270.064 | - |
| Vapor Pressure | 4.34E-11 | mmHg at 25°C |
| Index of Refraction | 1.744 | - |
The extremely low vapor pressure (4.34E-11 mmHg at 25°C) further confirms the compound's non-volatile nature, which is consistent with its high boiling point and the presence of multiple functional groups capable of hydrogen bonding . The refractive index of 1.744 is relatively high, indicating significant molecular interactions with light, which is typical for compounds containing aromatic rings and multiple functional groups .
Lipophilicity and Membrane Permeability
The compound has a LogP value of 3.062, suggesting moderate lipophilicity . This property is important for predicting how the compound might interact with biological membranes and its potential for absorption in biological systems. A LogP value in this range often indicates a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications.
The polar surface area (PSA) of 109.58 Ų indicates a moderate proportion of polar atoms (oxygen and nitrogen) in the molecule . This value is relevant for predicting membrane permeability and bioavailability in drug development contexts. Generally, compounds with PSA values below 140 Ų have potential for passive diffusion across cell membranes, suggesting that this compound might have reasonable cell permeability despite its multiple polar functional groups.
Structural Comparison with Related Compounds
The methyl ester derivative of 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid, specifically methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (CAS: 883566-56-1), provides an interesting comparison of how esterification affects physicochemical properties . This structural analog differs only in the replacement of the carboxylic acid hydrogen with a methyl group, yet this small modification results in notable changes to several physical properties.
Comparative Analysis Table
| Property | 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid | Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate |
|---|---|---|
| CAS Number | 133440-66-1 | 883566-56-1 |
| Molecular Formula | C₁₄H₁₀N₂O₄ | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 270.24 g/mol | 284.27 g/mol |
| Density | 1.517 g/cm³ | 1.397 g/cm³ |
| Boiling Point | 506.7°C | 463.5°C |
| Flash Point | 260.2°C | 234.1°C |
The methyl ester has a lower density (1.397 g/cm³ compared to 1.517 g/cm³), reflecting changes in intermolecular packing arrangements . The boiling point drops significantly from 506.7°C to 463.5°C, indicating reduced intermolecular hydrogen bonding due to the replacement of the carboxylic acid group with an ester . Similarly, the flash point is lower for the methyl ester (234.1°C versus 260.2°C for the acid), consistent with the general pattern of esters having lower flash points than their corresponding acids .
These differences highlight how even minor structural modifications can significantly alter physicochemical properties, which in turn can affect handling, formulation, and potential applications of these compounds. The esterification reduces hydrogen bonding capability, which typically leads to lower melting and boiling points, as observed here.
Chemical Classification and Reactivity
Based on its structure, 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid belongs to several chemical classes simultaneously: benzoxazoles (heterocyclic compounds), aminophenols (due to the amino and hydroxyl groups on the aromatic ring), and aromatic carboxylic acids. This multi-functional nature contributes to its complex reactivity profile.
The compound is expected to exhibit amphoteric properties due to the presence of both acidic (carboxylic acid, phenolic hydroxyl) and basic (amino) functional groups. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases and undergoing esterification reactions. The hydroxyl group at the 6-position, being part of an aromatic system, is expected to be weakly acidic and can potentially form phenolate salts under strong basic conditions.
The amino group at the 5-position can participate in various reactions typical of aromatic amines, including diazotization, acylation, and nucleophilic substitution reactions. The proximity of the amino and hydroxyl groups may lead to interesting intramolecular hydrogen bonding patterns that could influence the compound's reactivity and stability.
Analytical Considerations
Given the structural features of 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid, several analytical techniques would be appropriate for its characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure, with distinct signals expected for the aromatic protons, the amino group, the hydroxyl group, and the carboxylic acid proton.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present, including the carboxylic acid (C=O stretch around 1700 cm⁻¹), the amino group (N-H stretching around 3300-3500 cm⁻¹), and the aromatic rings. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.
For purity assessment, High-Performance Liquid Chromatography (HPLC) would be the method of choice, allowing for the separation and quantification of the compound and any potential impurities. UV-Visible spectroscopy could also be employed, as the conjugated aromatic system is likely to exhibit characteristic absorption patterns in the UV-visible region.
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